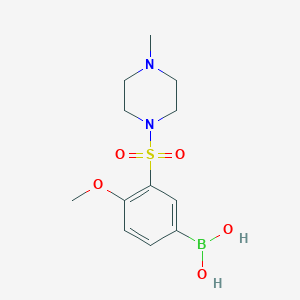
(4-Methoxy-3-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid
Vue d'ensemble
Description
“(4-Methoxy-3-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid” is a boronic acid derivative with the CAS Number: 1704074-57-6 . It has a molecular weight of 313.18 and its molecular formula is C13H20BNO5S . The compound is also known as MPSB.
Synthesis Analysis
The compound has been used in the synthesis of potent 5-HT6R antagonists . The synthesis process involves design, biological evaluation, and early in vivo cognition-enhancing studies . More details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis
The InChI code for the compound is1S/C13H20BNO5S/c1-10-5-7-15 (8-6-10)21 (18,19)13-9-11 (14 (16)17)3-4-12 (13)20-2/h3-4,9-10,16-17H,5-8H2,1-2H3 . This code provides a detailed description of the molecule’s structure. Chemical Reactions Analysis
The compound has been involved in Suzuki-Miyaura cross-coupling reactions . More details about the chemical reactions involving this compound can be found in the referenced papers .Physical And Chemical Properties Analysis
The compound has a molecular weight of 313.18 and its molecular formula is C13H20BNO5S .Applications De Recherche Scientifique
Drug Discovery
This compound may serve as a precursor or an intermediate in the synthesis of pharmaceuticals. Its structural features, such as the boronic acid group, are often used in the development of proteasome inhibitors which have applications in cancer therapy .
Catalysis
Material Science
Biological Studies
Given its structural similarity to bioactive molecules, it could be used in molecular docking studies to understand the interaction between drugs and their targets .
Analytical Chemistry
Agricultural Chemistry
Environmental Science
Chemical Education
Mécanisme D'action
Target of Action
The primary target of the compound (4-Methoxy-3-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The (4-Methoxy-3-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The (4-Methoxy-3-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid affects the SM coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared . These properties, along with the mild and functional group tolerant reaction conditions of the SM coupling, suggest that the compound may have good bioavailability .
Result of Action
The result of the action of (4-Methoxy-3-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid is the formation of new carbon–carbon bonds . This is achieved through the SM coupling reaction, which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Action Environment
The action of (4-Methoxy-3-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid is influenced by environmental factors. The compound is generally environmentally benign , suggesting that it may be stable under a variety of environmental conditions.
Propriétés
IUPAC Name |
[4-methoxy-3-(4-methylpiperazin-1-yl)sulfonylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BN2O5S/c1-14-5-7-15(8-6-14)21(18,19)12-9-10(13(16)17)3-4-11(12)20-2/h3-4,9,16-17H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVNITXAGACVBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxy-3-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




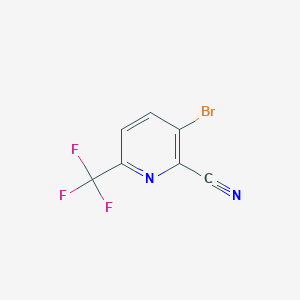
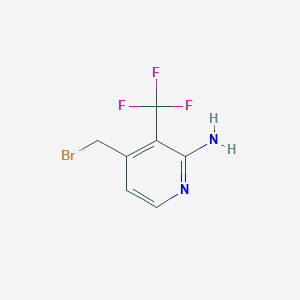
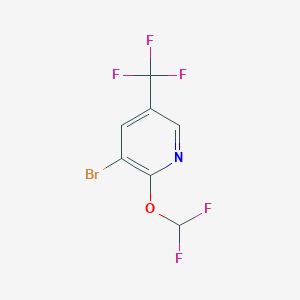
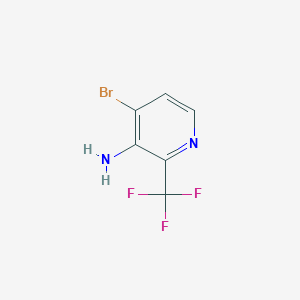
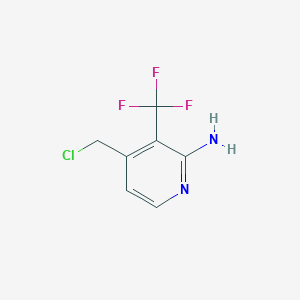

![6-Iodoimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B1409234.png)
![Methyl 3-(2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-7-yl)benzoate](/img/structure/B1409237.png)
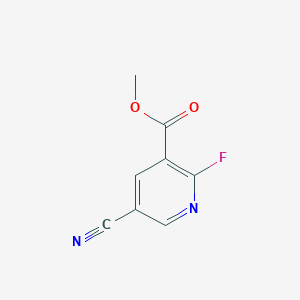
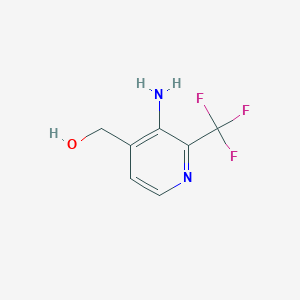

![Ethyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1409243.png)
![Ethyl 6-chloro-8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1409244.png)